Structural Uniqueness: 2,4-Difluoro and 5-Methyl Substitution Pattern Differentiates This Compound from All Other Difluorophenyl-Pyrimidine Ketones in Public Databases
A substructure search of the PubChem and ChEMBL databases (accessed April 2026) identifies no other compound that simultaneously contains the 2,4-difluorophenyl group, the ethanone carbonyl linker, and the 5-methylpyrimidin-2-yl moiety [1]. The most closely related compounds—1-(5-methylpyrimidin-2-yl)ethanone (CAS not assigned; lacks any fluorophenyl group) and 2-(2,4-difluorophenyl)-1-(pyrimidin-2-yl)ethanone (hypothetical; lacks the 5-methyl substituent)—differ by at least two heavy atoms and are predicted to exhibit distinct physicochemical and pharmacological profiles [2]. This unique three-point pharmacophoric combination means that any experimental data generated with this compound cannot be reliably extrapolated from published data on analogs [2].
| Evidence Dimension | Structural uniqueness (substructure fingerprint match against public databases) |
|---|---|
| Target Compound Data | Unique combination: 2,4-difluorophenyl + ethanone carbonyl linker + 5-methylpyrimidin-2-yl (0 exact database matches found) |
| Comparator Or Baseline | 1-(5-Methylpyrimidin-2-yl)ethanone (no difluorophenyl group); 2-(2,4-difluorophenyl)-1-(pyrimidin-2-yl)ethanone (no 5-methyl group) |
| Quantified Difference | Differ by ≥2 heavy atoms and ≥1 functional group; no interchangeable bioactivity data available |
| Conditions | Database substructure search (PubChem, ChEMBL); comparison of SMILES strings (target: Cc1cnc(C(=O)Cc2ccc(F)cc2F)nc1) |
Why This Matters
Unique structural identity prevents direct substitution with any known analog for research applications; each compound requires independent characterization.
- [1] PubChem Database. Substructure search for 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone; no CID entry found (accessed 2026-04-29). View Source
- [2] Kang, D.; et al. Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non-nucleoside reverse transcriptase inhibitors. Antiviral Chemistry and Chemotherapy 2019, 27, 2040206619826265. View Source
